2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
This compound features a dihydropyridazin-3-one core substituted at position 6 with a 2-fluorophenyl group and at position 2 with a methyl-linked 1,2,4-oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl moiety. Its synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole ring and alkylation to attach the substituents. The fluorophenyl group may enhance lipophilicity and binding affinity through hydrophobic and electronic effects.
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O4/c21-14-4-2-1-3-13(14)15-6-8-19(26)25(23-15)10-18-22-20(24-29-18)12-5-7-16-17(9-12)28-11-27-16/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPIZCBXAZACPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved by reacting 3,4-methylenedioxyphenylacetic acid with methanol in the presence of oxalyl chloride.
Construction of the Oxadiazole Ring: This involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Dihydropyridazinone Core: This step typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the oxadiazole ring would yield corresponding amines .
Scientific Research Applications
Medicinal Chemistry
This compound has been primarily investigated for its potential as a cyclooxygenase (COX) inhibitor and a cytotoxic agent . The COX enzymes play a crucial role in the inflammatory response and are significant targets for anti-inflammatory drugs. Research indicates that derivatives of this compound may exhibit selective inhibition of COX enzymes, which could lead to the development of new anti-inflammatory medications.
Key Findings:
- Inhibition Mechanism : The compound's structure allows it to interact with the active site of COX enzymes effectively.
- Cytotoxicity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including cervical carcinoma cells, suggesting its potential as an anticancer agent .
Biological Studies
The biological applications of this compound extend to its effects on cancer cell lines and other biological systems. Its unique structural features enable it to interact with multiple biological targets.
Case Studies:
- Cervical Carcinoma Cells : In vitro studies indicated that the compound significantly reduced cell viability in cervical carcinoma cell lines through mechanisms that may involve oxidative stress and apoptosis .
- Antimicrobial Activity : Preliminary tests have shown that the compound exhibits antimicrobial properties against certain bacterial strains, which could be explored further for developing new antibiotics.
Industrial Applications
The compound's unique chemical structure makes it a candidate for various industrial applications, particularly in pharmaceuticals and agrochemicals.
Potential Uses:
- Pharmaceutical Development : Its ability to inhibit specific biological pathways suggests that it could serve as a lead compound in drug discovery programs aimed at treating inflammatory diseases and cancer.
- Agrochemical Applications : The compound may also find use in developing new agrochemicals due to its biological activity against pests and pathogens .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
| Compound | Position 2 Substituent | Position 6 Substituent | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | Oxadiazole-benzodioxole methyl | 2-Fluorophenyl | ~425.4 | ~3.2 |
| 5-Chloro-6-phenylpyridazinone (3a-3h) | Alkyl/Halide | Chlorophenyl | ~250–300 | ~2.0–2.5 |
| 6-(4-Fluorophenyl)-2-thienyl analog | Thiophene methyl | 4-Fluorophenyl | ~350.3 | ~2.8 |
Physicochemical Properties
- Molecular Weight : At ~425.4 g/mol, the compound approaches the upper limit of Lipinski’s Rule of Five, which may impact oral bioavailability.
Biological Activity
The compound 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one represents a novel class of organic compounds that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A benzodioxole moiety, known for its diverse biological activities.
- An oxadiazole ring that contributes to the compound's reactivity and biological effects.
- A dihydropyridazine framework which is often associated with pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring demonstrate activity against various strains of bacteria and fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus (MRSA) | 32 µg/mL |
| 2 | Escherichia coli | 16 µg/mL |
| 3 | Candida albicans | 64 µg/mL |
These findings suggest that the presence of the oxadiazole moiety enhances the antimicrobial efficacy of the compound .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicate that certain concentrations of the compound can lead to significant cell death.
| Dose (µM) | Viability (%) L929 (24h) | Viability (%) A549 (24h) |
|---|---|---|
| 200 | 68 | 75 |
| 100 | 92 | 88 |
| 50 | 74 | 96 |
At lower concentrations, some derivatives have shown an increase in cell viability, indicating a potential for selective cytotoxicity against cancer cells while sparing normal cells .
The biological activity of this compound may be attributed to its ability to interfere with cellular processes. The oxadiazole group is known to inhibit specific enzymes involved in metabolic pathways, potentially leading to apoptosis in targeted cancer cells. Additionally, the benzodioxole unit may enhance membrane permeability, facilitating greater uptake of the compound into cells .
Case Studies
A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model. The compound demonstrated promising results in reducing spheroid growth compared to control groups. This suggests that it may effectively target solid tumors by penetrating deeper tissue layers .
Q & A
Q. Which in vitro assays are most suitable for evaluating its kinase inhibition potential?
- Methodological Answer :
- ATP-competitive assays : Use FRET-based kits to measure displacement of fluorescent ATP analogs in kinases (e.g., EGFR, CDK2) .
- Cellular proliferation assays : Test dose-dependent effects in cancer lines (e.g., A549) with Western blotting for phosphorylated targets .
- Selectivity profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
